molecular formula C12H12N2O2S B5744947 (4-methylphenyl)[(5-nitro-2-thienyl)methyl]amine CAS No. 5462-85-1

(4-methylphenyl)[(5-nitro-2-thienyl)methyl]amine

Cat. No. B5744947
CAS RN: 5462-85-1
M. Wt: 248.30 g/mol
InChI Key: REJVHXYMOQINDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-methylphenyl)[(5-nitro-2-thienyl)methyl]amine, also known as MNTMA, is a chemical compound with potential applications in scientific research. It is a member of the amine class of compounds and has a molecular weight of 247.3 g/mol. MNTMA has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of (4-methylphenyl)[(5-nitro-2-thienyl)methyl]amine is not fully understood. However, it has been reported to act as an inhibitor of monoamine oxidase, an enzyme that catalyzes the oxidation of monoamine neurotransmitters. By inhibiting monoamine oxidase, (4-methylphenyl)[(5-nitro-2-thienyl)methyl]amine can increase the levels of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, emotion, and behavior.
Biochemical and Physiological Effects:
(4-methylphenyl)[(5-nitro-2-thienyl)methyl]amine has been shown to have various biochemical and physiological effects. It has been reported to have anti-proliferative and anti-inflammatory properties, making it a potential candidate for the treatment of cancer and inflammation-related disorders. (4-methylphenyl)[(5-nitro-2-thienyl)methyl]amine has also been shown to inhibit the activity of monoamine oxidase, leading to an increase in the levels of neurotransmitters such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

The advantages of using (4-methylphenyl)[(5-nitro-2-thienyl)methyl]amine in lab experiments include its potential anti-proliferative and anti-inflammatory properties, as well as its ability to inhibit monoamine oxidase. However, the limitations of using (4-methylphenyl)[(5-nitro-2-thienyl)methyl]amine include its potential toxicity and the need for further studies to fully understand its mechanism of action and physiological effects.

Future Directions

There are several future directions for the research on (4-methylphenyl)[(5-nitro-2-thienyl)methyl]amine. One potential direction is to further investigate its anti-proliferative and anti-inflammatory properties and its potential as a therapeutic agent for cancer and inflammation-related disorders. Another direction is to study its mechanism of action in more detail and to identify potential targets for drug development. Additionally, further studies are needed to investigate the toxicity and safety profile of (4-methylphenyl)[(5-nitro-2-thienyl)methyl]amine.

Synthesis Methods

(4-methylphenyl)[(5-nitro-2-thienyl)methyl]amine can be synthesized using various methods, including the reaction of 4-methylbenzylamine with 5-nitro-2-thiophenecarboxaldehyde in the presence of a reducing agent. Another method involves the reaction of 4-methylbenzylamine with 5-nitro-2-thiophenecarboxylic acid followed by reduction with a reducing agent. The yield of (4-methylphenyl)[(5-nitro-2-thienyl)methyl]amine can be improved by optimizing reaction conditions such as temperature, solvent, and reaction time.

Scientific Research Applications

(4-methylphenyl)[(5-nitro-2-thienyl)methyl]amine has potential applications in scientific research, especially in the field of medicinal chemistry. It has been reported to have anti-proliferative and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer and inflammation-related disorders. (4-methylphenyl)[(5-nitro-2-thienyl)methyl]amine has also been studied as a potential inhibitor of monoamine oxidase, an enzyme involved in the degradation of neurotransmitters such as dopamine and serotonin.

properties

IUPAC Name

4-methyl-N-[(5-nitrothiophen-2-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-9-2-4-10(5-3-9)13-8-11-6-7-12(17-11)14(15)16/h2-7,13H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJVHXYMOQINDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50969890
Record name 4-Methyl-N-[(5-nitrothiophen-2-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50969890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198647
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

5462-85-1
Record name 4-Methyl-N-[(5-nitrothiophen-2-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50969890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.